

## CAS number 86301-98-6 characterization data

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### Compound of Interest

Compound Name:	3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
CAS No.:	86301-98-6
Cat. No.:	B1597888

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An In-Depth Technical Guide to the Characterization of N-Desethyl Sunitinib (CAS 86301-98-6)

### Authored by a Senior Application Scientist

## Introduction: The Significance of a Major Metabolite

In the field of oncology drug development, the characterization of metabolites is as critical as the parent drug. N-Desethyl Sunitinib (also known as SU12662), with CAS number 86301-98-6, is the primary and pharmacologically active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][2][3] Sunitinib is a cornerstone therapy for metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4] The metabolic conversion from Sunitinib to N-Desethyl Sunitinib is primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5][6]

This metabolite is not merely a byproduct; it exhibits a similar inhibitory profile and potency to Sunitinib itself, contributing significantly to the overall therapeutic and toxicological effects observed in patients.[4][5] Therefore, a comprehensive understanding of its physicochemical and analytical characteristics is paramount for researchers, clinicians, and drug developers to optimize dosing strategies, manage adverse events, and ensure therapeutic efficacy. This

guide provides a detailed overview of the essential characterization data for N-Desethyl Sunitinib.

## Physicochemical Properties

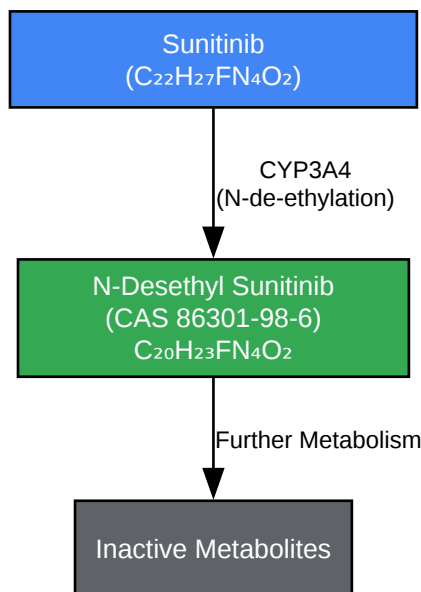
The foundational step in characterizing any active pharmaceutical ingredient (API) or its metabolite is to establish its fundamental physicochemical properties. These data are crucial for formulation development, analytical method design, and understanding its behavior in biological systems.

Property	Value	Source
Chemical Name	N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide	[7]
CAS Number	86301-98-6 (alternate: 356068-97-8)	[8]
Molecular Formula	C <sub>20</sub> H <sub>23</sub> FN <sub>4</sub> O <sub>2</sub>	[8]
Molecular Weight	370.42 g/mol	[8]
Appearance	White Solid	[9]
Melting Point	115 - 117 °C	[9]
Solubility	Soluble in DMSO (≥ 2.5 mg/mL) and various solvent systems including PEG300, Tween-80, and saline.[8][10]	[8][10]

## Metabolic Pathway and Pharmacological Relevance

The biotransformation of Sunitinib to N-Desethyl Sunitinib is a critical pharmacokinetic event. Understanding this pathway is essential for interpreting clinical data and predicting drug-drug interactions.

Figure 1. Metabolic Pathway of Sunitinib



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Caption: Figure 1. Sunitinib Metabolism Pathway.

This metabolic process has significant clinical implications. The combined plasma concentration of Sunitinib and N-Desethyl Sunitinib represents the total active drug exposure. [4] Studies have shown that higher trough concentrations of the N-desethyl metabolite may correlate with better patient prognosis in mRCC.[11]

## Spectroscopic Characterization

Spectroscopic techniques provide unambiguous structural confirmation and are a cornerstone of chemical characterization.

## Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying N-Desethyl Sunitinib in biological matrices due to its high sensitivity and specificity. [5][12]

Expert Insight: The choice of electrospray ionization (ESI) in positive mode is driven by the presence of basic nitrogen atoms in the molecule, which are readily protonated to form a stable  $[M+H]^+$  ion.

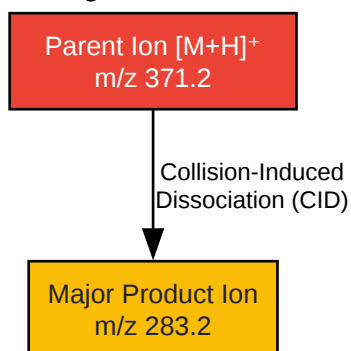
Key Mass Spectrometry Data:

Parameter	m/z Value	Rationale	Source
Parent Ion $[M+H]^+$	371.2	Corresponds to the protonated molecular weight (370.42 + 1).	[5]

| Major Fragment Ion | 283.2 | This is a characteristic product ion, also seen in the fragmentation of the parent drug Sunitinib, crucial for Selective Reaction Monitoring (SRM) based quantification. [[5][13] |

The fragmentation pattern is a critical piece of the structural puzzle. The transition from m/z 371.2 to 283.2 is a robust and selective choice for quantitative bioanalysis.[13]

Figure 2. MS/MS Fragmentation of N-Desethyl Sunitinib



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Caption: Figure 2. MS/MS Fragmentation.

## Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for separating N-Desethyl Sunitinib from its parent drug and other metabolites in complex samples like plasma.[13][14]

## Protocol: UPLC-MS/MS Method for Plasma Quantification

This protocol is a representative example based on established methods for the simultaneous determination of Sunitinib and N-Desethyl Sunitinib.[13]

### 1. Sample Preparation: Liquid-Liquid Extraction

- Rationale: This step is crucial to remove proteins and phospholipids from the plasma that would otherwise interfere with the analysis and damage the analytical column.
- Procedure:
  - To 100  $\mu$ L of plasma, add an internal standard solution (e.g., Sunitinib-d10).
  - Add 500  $\mu$ L of an extraction solvent (e.g., acetonitrile/n-butylchloride, 1:4 v/v).[5]
  - Vortex for 2 minutes to ensure thorough mixing and extraction.
  - Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
  - Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in 100  $\mu$ L of the mobile phase for injection.

### 2. Chromatographic Conditions

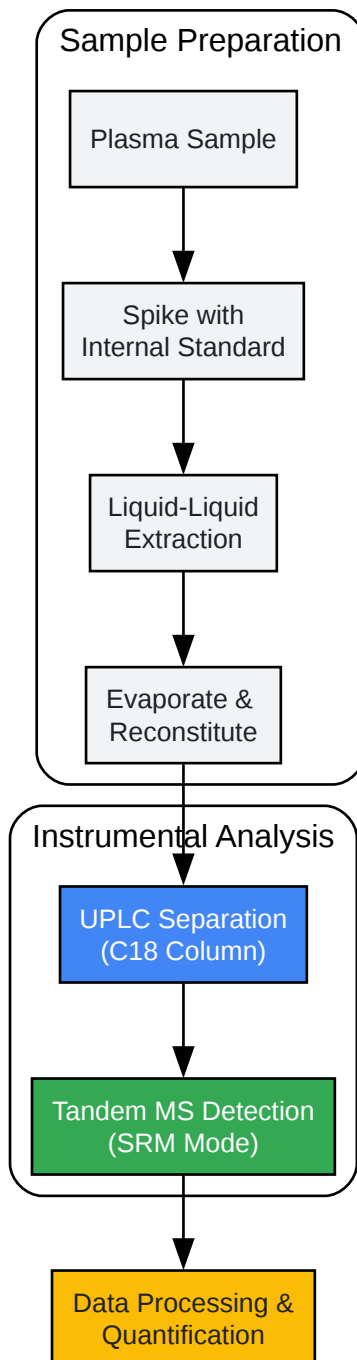
- Rationale: The choice of a C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like N-Desethyl Sunitinib. The mobile phase composition is optimized for peak shape and resolution.
- Parameters:

- Column: Waters X-Terra® MS RP18 or equivalent.[5]
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[5]
- Flow Rate: 0.2 - 0.35 mL/min.[5][13]
- Column Temperature: 40°C.[15]
- Injection Volume: 2-10 µL.

### 3. Mass Spectrometric Detection

- Rationale: Selective Reaction Monitoring (SRM) provides the highest degree of selectivity and sensitivity for quantification.
- Parameters:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - SRM Transition: m/z 371.2 → 283.2.[13]

Figure 3. Bioanalytical Workflow for Quantification



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Caption: Figure 3. Bioanalytical Workflow.

## Conclusion

The comprehensive characterization of N-Desethyl Sunitinib (CAS 86301-98-6) is indispensable for the safe and effective clinical use of Sunitinib. Its identity as a major, active metabolite necessitates rigorous analytical monitoring. The data and protocols presented in this guide, from fundamental physicochemical properties to advanced LC-MS/MS methods, provide a robust framework for researchers and drug development professionals. This detailed understanding enables accurate pharmacokinetic modeling, therapeutic drug monitoring, and ultimately, the optimization of cancer therapy for patients.

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